methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Solid‑state chemistry Crystallography Polymorph screening

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS 90007-75-3) is an N1‑substituted uracil derivative bearing a methyl propanoate side chain. Its solid‑state structure has been determined by single‑crystal X‑ray diffraction, confirming a monoclinic P21/c lattice.

Molecular Formula C8H10N2O4
Molecular Weight 198.18g/mol
CAS No. 90007-75-3
Cat. No. B349495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
CAS90007-75-3
Molecular FormulaC8H10N2O4
Molecular Weight198.18g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C=CC(=O)NC1=O
InChIInChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13)
InChIKeyWFCIIRXTEXKYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS 90007-75-3): A Structurally Validated Uracil Fragment for Crystallographic and Medicinal Chemistry Screening


Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS 90007-75-3) is an N1‑substituted uracil derivative bearing a methyl propanoate side chain. Its solid‑state structure has been determined by single‑crystal X‑ray diffraction, confirming a monoclinic P21/c lattice [1]. The compound has been deployed as fragment P05C06 (PDB ligand code VBO) in a large‑scale crystallographic screen against the spliceosomal Aar2/RNaseH complex, where it was detected among 269 hits [2]. These data establish the compound as a structurally characterized, fragment‑screening‑validated building block for early‑stage drug discovery.

Why Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Cannot Be Replaced by Closely Related Uracil Analogs


Seemingly minor perturbations to the uracil scaffold—introducing a 5‑nitro group or swapping the methyl ester for an ethyl ester—force entirely different crystal packing arrangements and space groups [1]. Such solid‑state differences directly alter dissolution rate, formulation behaviour, and stability, making generic substitution unreliable in assay‑ready workflows or crystallographic soaking experiments. In fragment‑based discovery, the specific binding pose validated for the methyl ester (VBO) at the Aar2/RNaseH interface cannot be assumed for analogs that adopt different hydrogen‑bonding networks [1][2].

Quantitative Differentiation of Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Against N1‑Uracil Analogs


Crystal Unit‑Cell Parameters Distinguish the Methyl Ester from 5‑Nitro‑Substituted Methyl and Ethyl Analogs

Compound I (target) crystallizes in the monoclinic space group P21/c with a cell volume of 913.57 ų. In contrast, the 5‑nitro methyl ester analog (II) adopts P21 symmetry with a sharply reduced volume of only 512.79 ų, while the 5‑nitro ethyl ester analog (III) is orthorhombic P212121 with a volume of 1169.8 ų. These 44–56 % volume differences, accompanied by distinct space groups, demonstrate that the target compound occupies a unique solid‑state landscape that cannot be replicated by close analogs [1].

Solid‑state chemistry Crystallography Polymorph screening

Crystal Density Contrast Between Methyl Ester and 5‑Nitro Analogs

From the reported cell constants and Z, the calculated crystal density of the target compound (I) is 1.442 g cm⁻³. The 5‑nitro methyl ester (II) is significantly denser at 1.577 g cm⁻³, owing to its smaller unit cell and the additional oxygen atoms, while the 5‑nitro ethyl ester (III) has a lower density of 1.430 g cm⁻³ [1]. The 9 % density elevation of II relative to I indicates tighter molecular packing that would reduce dissolution rate in aqueous media.

Solid‑state chemistry Crystallography Material properties

Supramolecular Hydrogen‑Bond Network Uniquely Characterizes the Non‑Nitro Uracil Ester

The target compound forms an N–H···O hydrogen‑bonded supramolecular architecture involving the uracil NH donor and the carbonyl oxygen of the side‑chain ester. In the 5‑nitro analogs (II and III), the nitro group introduces additional acceptor sites that redirect the hydrogen‑bond network, as evidenced by distinct packing diagrams [1]. FT‑IR and NMR data reported in the same study confirm that the hydrogen‑bond pattern of I is absent in the nitro‑substituted derivatives.

Solid‑state chemistry Crystal engineering Hydrogen bonding

Crystallographic Fragment Hit Status in the F2X‑Universal Library Against Aar2/RNaseH

In a large‑scale crystallographic screen of >1,000 fragments against the yeast Prp8 RNaseH‑like domain/Aar2 complex, the target compound (fragment P05C06; PDB 7FLF) was one of 269 confirmed hits, occupying a distinct binding site on the protein surface [1]. The fragment was deposited as a PanDDA event map, providing atomic‑resolution binding‑mode validation. By comparison, many fragments within the same library failed to produce interpretable electron density and were not advanced to deposition [1].

Fragment‑based drug discovery Crystallographic screening Spliceosome

Commercial Purity Advantage of ≥98 % vs. Commonly Available 95 % Grades of Uracil Propanoate Esters

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is routinely supplied at ≥98 % purity by multiple vendors (MolCore, CymitQuimica/Apollo Scientific) , whereas the ethyl ester analog (CAS 20924-02-1) and generic entries for the methyl ester are often listed at 95 % . This 3‑percentage‑point purity gap translates into lower levels of unspecified impurities that could interfere with enzymatic assays or biophysical measurements.

Procurement Purity specification Quality control

Application Scenarios Where Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Provides Measurable Advantage


Solid‑State Chemistry and Pre‑Formulation Development Requiring a Defined Crystal Lattice

The fully solved monoclinic P21/c structure with a cell volume of 913.57 ų and density of 1.442 g cm⁻³ [1] provides a robust reference for solid‑state characterization, stability testing, and co‑crystal screening. Users can directly compare PXRD patterns of newly synthesized batches against the published single‑crystal data to verify polymorphic identity, an option unavailable for uracil analogs that lack published crystal structures.

Crystallographic Fragment‑Based Drug Discovery Against Splicing or RNaseH‑Like Targets

The validated binding pose of the compound (PDB 7FLF at 1.54 Å) on the Aar2/RNaseH complex [2] means that medicinal chemistry teams can initiate structure‑guided optimization immediately, using the deposited electron density maps to design analogs with improved affinity or selectivity. Fragments without a deposited PDB complex would require repeat soaking or co‑crystallization trials before any chemistry could begin.

Assay‑Ready Compound Supply Where ≥98 % Purity Is Mandated for Reproducible High‑Throughput Screening

Multiple reputable vendors supply the compound at ≥98 % purity , meeting the specification thresholds required by industrial HTS laboratories. The availability of a consistently high‑purity product minimizes the need for in‑house repurification and reduces false‑positive rates linked to impurity‑driven assay interference.

Structure–Activity Relationship (SAR) Exploration of N1‑Uracil Side‑Chain Esters

The compound’s methyl ester serves as an optimal benchmark for SAR studies comparing methyl, ethyl, and higher alkyl esters of uracil‑1‑yl‑propanoic acid. The well‑characterized crystal structure [1] and commercial availability in high purity make it the logical reference compound against which the impact of ester chain length on solubility, permeability, and target binding can be systematically measured.

Quote Request

Request a Quote for methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.